molecular formula C21H19N2NaO5 B1682185 Varespladib sodium CAS No. 172733-42-5

Varespladib sodium

カタログ番号 B1682185
CAS番号: 172733-42-5
分子量: 402.4 g/mol
InChIキー: XZZUHXILQXLTGV-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Varespladib sodium is a repurposed molecule with an extensive development and safety record . It blocks secretory phospholipase-A2 (sPLA2), an enzyme fundamental to the functioning of many organisms’ innate immune response . In many animals, including venomous snakes, sPLA2 has evolved into a deadly poison .


Synthesis Analysis

Varespladib was originally discovered and developed by Eli Lilly . After clinical studies of the anti-inflammatory sPLA2 inhibitor in severe sepsis and rheumatoid arthritis did not show efficacy, the company discontinued its program . The data generated included more than 4,000 patients and established varespladib’s excellent safety profile, particularly in acute use .


Molecular Structure Analysis

Varespladib (LY315920) is a substituted indole with the molecular weight of the active pharmaceutical ingredient presenting as a sodium salt at 402.38 g/mol . Its prodrug, methylated varespladib, presents at 394.4 g/mol .


Chemical Reactions Analysis

Varespladib has shown a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .


Physical And Chemical Properties Analysis

Varespladib sodium has a molecular formula of C21H19N2NaO5 and a molecular weight of 402.38 . It is a potent and selective group IIA, secretory phospholipase A2 (sPLA2) inhibitor with an IC50 of 9 nM .

科学的研究の応用

Cardiovascular Disease Applications

Varespladib sodium has been studied for its potential in treating cardiovascular diseases. One study evaluated its effects on cardiovascular biomarkers in patients with acute coronary syndrome (ACS). This randomized, double-blind, prospective controlled clinical trial found that varespladib effectively reduced LDL-C (low-density lipoprotein cholesterol) and inflammatory biomarkers in ACS patients treated with conventional therapy, including atorvastatin 80 mg daily. However, there were no significant differences in clinical cardiovascular events between the varespladib and placebo groups (Rosenson et al., 2010).

Application in Snakebite Envenomation

Varespladib sodium has shown promise as a treatment for snakebite envenomation. It was initially designed as an inhibitor of mammal phospholipase A2s (PLA2) but was repurposed as a broad-spectrum inhibitor of PLA2 in snake venom. Studies have demonstrated its significant inhibitory effect against snake venom PLA2, both in vitro and in vivo. In animal models, varespladib treatment almost fully inhibited the severely hemorrhagic toxicity of certain snake venoms. It also attenuated edema and muscle damage while reducing serum levels of enzymes indicative of viscera injury, suggesting its potential as a first-line drug candidate in snakebite envenomation therapy (Wang et al., 2018).

Another study supported varespladib's efficacy in inhibiting the cytotoxic and myotoxic effects of MjTX-II, a PLA2-like snake venom toxin. This suggests the potential of varespladib in mitigating snake venom toxicity and as a research tool for understanding the mechanism of action of snake toxins (Salvador et al., 2019).

Other Applications

Varespladib sodium was also studied in the context of coronary artery disease, rheumatoid arthritis, asthma, and ulcerative colitis. While it did not show a strong efficacy profile in rheumatoid arthritis, asthma, and ulcerative colitis, it consistently reduced LDL-cholesterol levels in patients with coronary artery disease, suggesting its potential utility in cardiovascular conditions (Karakas & Koenig, 2009).

Safety And Hazards

Varespladib has an excellent safety profile, particularly in acute use . It has been tested in more than 4,000 patients .

将来の方向性

In 2021, Ophirex initiated its BRAVO clinical trial — a randomized, double-blinded, placebo-controlled study to evaluate the safety, tolerability, and efficacy of a multi-dose regimen of oral varespladib in subjects bitten by venomous snakes . The study is enrolling approximately 100 subjects in the United States and India with suspected or confirmed venomous snakebites .

特性

IUPAC Name

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUHXILQXLTGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172732-68-2 (Varespladib)
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10169379
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varespladib sodium

CAS RN

172733-42-5
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib sodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Varespladib sodium
Reactant of Route 3
Varespladib sodium
Reactant of Route 4
Reactant of Route 4
Varespladib sodium
Reactant of Route 5
Varespladib sodium
Reactant of Route 6
Reactant of Route 6
Varespladib sodium

Citations

For This Compound
26
Citations
DD Luca, F Vendittelli, J Trias, H Fraser… - Current …, 2013 - ingentaconnect.com
… Varespladib sodium (varespladib; also known as A-001, LY315920/S-5920) is a structure-designed allosteric competitive inhibitor that is able to target the subtypes of sPLA2 expressed …
Number of citations: 6 www.ingentaconnect.com
MR Lewin, RW Carter, IA Matteo, SP Samuel, S Rao… - Toxins, 2022 - mdpi.com
… Indicates the study used the salt of varespladib-sodium (LY315920-Na + ) soluble in H 2 O and is API for clinical studies *. Technical Note: The free acid can be converted to the salt by …
Number of citations: 14 www.mdpi.com
SJ Nicholls, MA Cavender, JJP Kastelein… - … drugs and therapy, 2012 - Springer
… In animal studies, administration of varespladib sodium was demonstrated to attenuate … A greater protective effect was observed when varespladib sodium was administered in …
Number of citations: 52 link.springer.com
RS Rosenson - Cardiovascular drugs and therapy, 2009 - Springer
… Varespladib sodium (sodium 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl) oxyacetate; A-001; … Varespladib sodium is intravenous formulation and varespladib methyl is the oral formulation …
Number of citations: 91 link.springer.com
D De Luca, A Minucci, M Piastra, PE Cogo, F Vendittelli… - 2012 - journals.plos.org
… Varespladib methyl is the oral pro-drug of varespladib sodium and it has been studied for chronic and acute cardiovascular disease in two trials (PLASMA [18], FRANCIS [19]). …
Number of citations: 13 journals.plos.org
RS Rosenson, C Hislop, M Elliott, Y Stasiv… - Journal of the American …, 2010 - jacc.org
… , Hayward, California; or previously LY333013, Eli Lilly & Co., Indianapolis, Indiana; or S3013, Shionogi & Company, Osaka, Japan) is the oral prodrug of varespladib sodium (sodium 2-[…
Number of citations: 93 www.jacc.org
HM Garcia-Garcia, PW Serruys - Invasive Imaging of Coronary … - repub.eur.nl
… indoles and indolizines were the most potent sPLA2 inhibitors, such as the indolizine Indoxam and the substituted indoles Me-Indoxam and 1 [LY315920 or varespladib sodium (sodium …
Number of citations: 5 repub.eur.nl
HM Garcia-Garcia, PW Serruys - Current opinion in lipidology, 2009 - journals.lww.com
… indoles and indolizines were the most potent sPLA 2 inhibitors, such as the indolizine Indoxam and the substituted indoles Me-Indoxam and 1 [LY315920 or varespladib sodium (…
Number of citations: 47 journals.lww.com
RS Rosenson, MH Gelb - Current cardiology reports, 2009 - Springer
… Varespladib sodium (sodium 2-[1-benzyl-2-ethyl-3-oxamoylindol-4-yl] oxyacetate; A-001; Anthera Pharmaceuticals, Hayward, CA, or previously LY315920; Eli Lilly & Co., Indianapolis, …
Number of citations: 92 link.springer.com
BH Majed, RA Khalil - Pharmacological reviews, 2012 - ASPET
Prostacyclin (PGI 2 ) is a member of the prostanoid group of eicosanoids that regulate homeostasis, hemostasis, smooth muscle function and inflammation. Prostanoids are derived from …
Number of citations: 300 pharmrev.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。